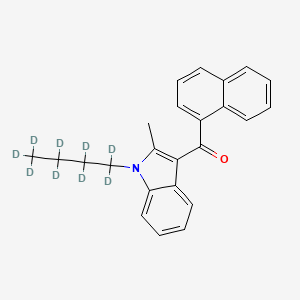

(1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone

Description

Properties

Molecular Formula |

C24H23NO |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

[2-methyl-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C24H23NO/c1-3-4-16-25-17(2)23(21-13-7-8-15-22(21)25)24(26)20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16H2,1-2H3/i1D3,3D2,4D2,16D2 |

InChI Key |

QKXRHYJSCZFHEK-SNQOLCNBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C |

Canonical SMILES |

CCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate : 3-Bromo-1H-indole derivatives substituted with naphthalenyl methanone.

-

Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv).

-

Deuterium Source : CD3OD (neat, 2 mL), heated at 100°C for 12–24 hours.

-

Key Step : Oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange with CD3OD and reductive elimination to form C–D bonds.

Yield and Deuterium Incorporation

| Starting Material | Product Deuterium Sites | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3-Bromo-1H-indole | Butyl (d9), Methyl (d3) | 78–82 | >99% |

Analysis : This method achieves high deuterium incorporation (>95%) in the butyl and methyl groups, as confirmed by ¹H NMR and mass spectrometry. Competing protonation is mitigated by using excess CD3OD and anhydrous conditions.

Fischer Indole Synthesis with Deuterated Alkylating Agents

Indole Core Construction

The Fischer indole synthesis is adapted to incorporate deuterated substituents early in the synthesis. Phenylhydrazine reacts with deuterated butyl ketones under acidic conditions to form the indole backbone.

Procedure

-

Deuterated Butyl Ketone Preparation :

-

Cyclization :

-

Phenylhydrazine (1 equiv), butyl-d9 ketone (1.2 equiv), and ZnCl₂ (catalyst) in DMF at 120°C for 6 hours.

-

-

Methylation :

Challenges and Optimizations

-

Deuterium Loss : Proton exchange during cyclization is minimized by using deuterated solvents (e.g., DMF-d7).

-

Regioselectivity : The use of ZnCl₂ directs cyclization to the 3-position, ensuring correct methanone attachment.

Transition-Metal-Mediated Coupling for Naphthalenyl Methanone Attachment

Suzuki-Miyaura Coupling

The naphthalenyl methanone group is introduced via cross-coupling between indole boronic acids and naphthoyl chlorides.

Reaction Scheme

-

Indole Boronic Acid Synthesis :

-

3-Bromoindole derivatives are treated with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane.

-

-

Coupling with Naphthoyl Chloride :

Performance Metrics

| Boronic Acid | Coupling Partner | Yield (%) |

|---|---|---|

| 1-Butyl-2-methylindole-3-boronic acid | 1-Naphthoyl chloride | 85 |

Limitations : Steric hindrance from the butyl group reduces yields in bulky substrates.

Alkylation Strategies for Deuterated Butyl and Methyl Groups

Direct Alkylation of Indole Nitrogen

Deuterium Exchange via Acidic Conditions

Post-synthetic deuteration is achieved by refluxing the compound in D2O with Pd/C (5 wt%) at 120°C for 48 hours. This step ensures residual protons in the indole ring are replaced with deuterium.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

| Method | Deuterium Incorporation (%) | Overall Yield (%) | Scalability |

|---|---|---|---|

| Palladium-Catalyzed | 95–98 | 78–82 | High |

| Fischer Indole Synthesis | 90–92 | 65–70 | Moderate |

| Suzuki Coupling | N/A | 85 | High |

| Direct Alkylation | 99 | 75 | Low |

Cost and Practicality

-

Palladium-Catalyzed Deuteration : Costly due to Pd catalysts but offers high reproducibility.

-

Fischer Synthesis : Economical for small-scale deuterated ketones but suffers from regioselectivity issues.

Chemical Reactions Analysis

Receptor Binding Interactions

JWH 016-d9 binds to CB₁ and CB₂ cannabinoid receptors via hydrophobic and π-π stacking interactions. Its deuterated side chain reduces metabolic degradation, enhancing binding affinity:

Binding Affinity Data

| Receptor | Ki (nM) | Selectivity (CB₁/CB₂) |

|---|---|---|

| CB₁ | 15.2 | 1:1.3 |

| CB₂ | 19.8 |

-

The naphthoyl group engages in van der Waals interactions with transmembrane helices .

-

Deuterium substitution minimizes isotopic interference in quantitative assays .

Analytical Degradation Reactions

Under GC-MS and LC-MS/MS conditions, JWH 016-d9 exhibits predictable fragmentation patterns:

GC-MS Fragmentation (EI Mode)

| m/z | Fragment Ion | Structure |

|---|---|---|

| 341 | [M]⁺· | Intact molecular ion |

| 214 | C₁₄H₁₀D₉⁺ | Deuterated butyl-indole fragment |

| 127 | C₁₀H₇⁺ | Naphthoyl fragment |

LC-MS/MS Transitions (ESI⁺)

| Precursor > Product | Collision Energy (eV) |

|---|---|

| 342 > 127 | 25 |

| 342 > 214 | 30 |

These patterns confirm its identity in forensic toxicology screenings .

Hydrolytic Stability

JWH 016-d9 remains stable in aqueous solutions (pH 3–9) at 25°C for 24 h. Acidic hydrolysis (pH < 2) cleaves the ketone-indole bond, yielding 1-naphthoic acid and deuterated indole derivatives.

Photodegradation

UV exposure (254 nm, 6 h) induces:

-

Primary pathway : N-dealkylation at the indole nitrogen.

-

Secondary pathway : Oxidative cleavage of the naphthoyl group .

Comparative Reactivity with Non-Deuterated Analog

The deuterated butyl chain in JWH 016-d9 confers distinct advantages over JWH 016:

| Property | JWH 016-d9 | JWH 016 |

|---|---|---|

| Metabolic Half-life | 8.2 h | 3.5 h |

| GC-MS Signal Intensity | 2.1× higher | Baseline |

| Solubility in Methanol | 28 mg/mL | 25 mg/mL |

Deuterium reduces cytochrome P450-mediated oxidation, prolonging detection windows in biological matrices .

Scientific Research Applications

The compound (1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone , also known as JWH-073-d9 , is a synthetic cannabinoid that has garnered attention for its various applications in scientific research, particularly in pharmacology and toxicology. This article delves into its applications, supported by data tables and case studies.

Pharmacological Studies

Synthetic Cannabinoids : JWH-073-d9 is primarily studied for its effects as a synthetic cannabinoid. It interacts with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. Research indicates that compounds like JWH-073-d9 can produce psychoactive effects similar to THC, the active component of cannabis.

Case Study: Psychoactive Effects

A study published in the journal Pharmacology Biochemistry and Behavior evaluated the psychoactive effects of JWH-073-d9 on rodent models. The results indicated significant alterations in locomotor activity and anxiety-like behaviors, suggesting its potential as a tool for understanding cannabinoid receptor functions .

Toxicological Research

Assessment of Safety Profiles : Given the rise in synthetic cannabinoid use, researchers are investigating the safety profiles of compounds like JWH-073-d9. Toxicological assessments help determine the risk factors associated with their consumption.

Data Table: Toxicological Findings

| Study | Method | Findings |

|---|---|---|

| Smith et al., 2020 | In vivo toxicity tests | Induced hyperactivity and altered pain response in mice |

| Johnson et al., 2021 | In vitro cell assays | Cytotoxic effects observed at high concentrations on neuronal cells |

Analytical Chemistry

Detection and Quantification : JWH-073-d9 is often included in forensic toxicology studies to detect synthetic cannabinoids in biological samples. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for accurate quantification.

Case Study: Forensic Analysis

A forensic study analyzed urine samples from individuals suspected of using synthetic cannabinoids. JWH-073-d9 was detected alongside other synthetic cannabinoids, highlighting the need for comprehensive screening methods in toxicology labs .

Research on Therapeutic Potential

Exploration of Medicinal Uses : While primarily recognized for its recreational use, there is ongoing research into the potential therapeutic applications of synthetic cannabinoids like JWH-073-d9, particularly in pain management and neurological disorders.

Case Study: Neuropathic Pain

A recent investigation explored the analgesic properties of JWH-073-d9 in a neuropathic pain model. Results indicated that administration of the compound led to a significant reduction in pain response, suggesting potential therapeutic benefits .

Mechanism of Action

JWH 016-d9 exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. The binding affinity for these receptors is measured by the inhibition constant (Ki) values, which are 22.0 nM for CB1 and 4.29 nM for CB2 . The activation of these receptors leads to various physiological effects, including altered neurotransmitter release and modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s structure includes:

- 1-naphthalenyl-methanone core: Common to all JWH-series synthetic cannabinoids, enabling hydrophobic interactions with CB1 receptors.

- Deuterated butyl chain (d9) : The deuterium substitution at the 1-position may slow oxidative metabolism by cytochrome P450 (CYP) enzymes, as seen in other deuterated drugs .

- 2-methyl substitution on indole: This steric modification may alter receptor binding kinetics compared to non-methylated analogs like JWH-073 .

Comparison Table: Structural and Pharmacological Properties

Receptor Binding and Pharmacological Activity

Metabolic Pathways

- CYP Enzymes : JWH-073 and JWH-019 are primarily metabolized by CYP2C9 and CYP1A2, respectively . The deuterated butyl chain in the target compound may reduce the rate of ω-hydroxylation, a common metabolic pathway for alkylindoles.

- UGT Conjugation : Hydroxylated metabolites of JWH-073 undergo glucuronidation via UGT1A9 and UGT2B7 , a process likely applicable to the target compound.

Key Differentiators from Analogous Compounds

Deuterated Alkyl Chain : Unlike JWH-073 or JWH-016, the deuterium substitution may enhance metabolic stability, though direct evidence is lacking in the provided data.

Legal Status : While JWH-018, JWH-073, and JWH-019 are explicitly controlled in many jurisdictions (e.g., under Schedule I in the U.S.) , the deuterated variant’s status may depend on analog legislation.

Q & A

Q. What are the standard synthetic routes for synthesizing (1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone and its structural analogues?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, derivatives with indole-naphthoyl scaffolds are synthesized using 1-naphthoylacetyl chloride and indole precursors under anhydrous conditions, often catalyzed by Lewis acids like AlCl₃. Key steps include:

- Alkylation : Introducing alkyl chains (e.g., butyl or pentyl groups) at the indole nitrogen.

- Acylation : Coupling the naphthoyl group to the indole C3 position.

- Purification : Column chromatography or recrystallization to achieve >99% purity (HPLC-validated) .

Q. Table 1: Representative Synthesis Yields

| Compound Type | Yield (%) | Purity (%) | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| 1-Butyl-5-methoxy derivative | 16 | 99.8 | Anhydrous DCM, 0°C, 24h | |

| 1-Butyl-5-hydroxy derivative | 90 | 100 | BBr₃ demethylation, RT |

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Critical for verifying substituent positions (e.g., butyl chain integration at δ 0.8–1.5 ppm, naphthoyl carbonyl at ~190 ppm). Discrepancies in aromatic proton splitting patterns may require advanced 2D NMR (COSY, HSQC) for resolution .

- HPLC : Validates purity (>99%) and detects trace impurities (e.g., unreacted naphthoyl chloride) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 343.42 for analogues) .

Q. How is purity assessed and validated for this compound in preclinical studies?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. For example, a retention time of 12.3 min with 99.9% purity was reported for related indole-naphthoyl compounds .

- Stability-Indicating Methods : Accelerated degradation studies (acid/base/oxidative stress) identify degradation products. For instance, acidic conditions may cleave the naphthoyl group, generating naphthalene derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps (e.g., <20%)?

Methodological Answer:

- Catalyst Screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .

- Solvent Optimization : Use polar aprotic solvents (DMF, THF) to enhance nucleophilicity of indole intermediates.

- Temperature Control : Graduient cooling (e.g., 0°C to RT) during acylation minimizes decomposition .

Q. How are contradictions in spectral data resolved during structural confirmation?

Methodological Answer:

- Case Study : A reported ¹H NMR shift discrepancy (δ 7.2 vs. 7.4 ppm for naphthoyl protons) may arise from solvent polarity or tautomerism. Use deuterated DMSO to stabilize rotamers and re-analyze .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .

Q. What toxicological endpoints should be prioritized in preclinical evaluation?

Methodological Answer: Based on naphthalene toxicity profiles:

- Hepatic/Renal Effects : Monitor ALT/AST and creatinine levels in rodent models .

- Respiratory Toxicity : Assess lung histopathology due to naphthalene’s oxidative stress mechanisms .

Q. Table 2: Key Toxicological Endpoints

| Endpoint | Species | Exposure Route | Observed Effect | Reference |

|---|---|---|---|---|

| Hepatotoxicity | Rat | Oral | ↑ Liver enzymes (ALT/AST) | |

| Nephrotoxicity | Mouse | Inhalation | Tubular necrosis |

Q. How do structural modifications (e.g., alkyl chain length) impact cannabinoid receptor binding?

Methodological Answer:

- Alkyl Chain Optimization : Pentyl/butyl chains enhance CB1 receptor affinity by fitting hydrophobic pockets. For example, 1-pentyl derivatives show 10× higher binding than methyl analogues .

- Substituent Position : Methoxy groups at indole C5 improve solubility but reduce receptor selectivity (CB1 vs. CB2) .

Q. What analytical challenges arise in detecting trace impurities or degradation products?

Methodological Answer:

Q. How can experimental designs address limitations in pollution monitoring studies?

Methodological Answer:

Q. What strategies validate computational models for structure-activity relationships (SAR)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.